2-Bromo-6-iodoanisole
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Overview
Description
2-Bromo-6-iodoanisole, also known as 1-bromo-3-iodo-2-methoxybenzene, is an organic compound with the molecular formula C7H6BrIO. It is a halogenated anisole derivative, characterized by the presence of both bromine and iodine atoms attached to a methoxybenzene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
2-Bromo-6-iodoanisole can be synthesized through various synthetic routes. One common method involves the bromination of 2-iodoanisole using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the process .
Industrial production methods often involve large-scale bromination reactions, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
2-Bromo-6-iodoanisole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is frequently used as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Oxidation and Reduction Reactions: this compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
2-Bromo-6-iodoanisole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated compounds on biological systems.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodoanisole involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and iodine atoms in the compound can influence its reactivity and binding affinity to specific enzymes and receptors. For example, in the synthesis of GLP-1 agonists, this compound acts as a key intermediate that undergoes further chemical modifications to produce the active drug.
Comparison with Similar Compounds
2-Bromo-6-iodoanisole can be compared with other halogenated anisoles, such as:
2-Bromoanisole: This compound has a similar structure but lacks the iodine atom.
2-Iodoanisole: Similar to this compound, but with only an iodine atom.
4-Bromoanisole: This compound has the bromine atom in the para position relative to the methoxy group.
The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
1-bromo-3-iodo-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCVWPDMUFPVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860584-68-5 |
Source
|
Record name | 2-Bromo-6-iodoanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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